molecular formula C19H22N2O3 B5137730 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No. B5137730
M. Wt: 326.4 g/mol
InChI Key: GGUSVNJNBCCGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 15-4513, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. In

Mechanism of Action

2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 acts as a selective antagonist of the GABA-A receptor, specifically targeting the α4β3δ subunit. This subunit is thought to be involved in the sedative and hypnotic effects of alcohol. By blocking this subunit, 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 can attenuate the effects of alcohol on the brain.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to attenuate the sedative and hypnotic effects of alcohol, as well as reduce the severity of alcohol withdrawal symptoms. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has also been found to have anxiolytic and anticonvulsant effects, and may have potential as a treatment for anxiety and seizure disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in lab experiments is its selectivity for the α4β3δ subunit of the GABA-A receptor. This allows for more specific targeting of the receptor and a better understanding of its role in alcohol dependence and withdrawal. However, one limitation is that 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has a relatively short half-life, which can make it difficult to study the long-term effects of chronic alcohol exposure.

Future Directions

There are a number of future directions for the use of 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in scientific research. One area of interest is the development of new treatments for alcohol dependence and withdrawal based on the selective targeting of the α4β3δ subunit of the GABA-A receptor. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 may also have potential as a treatment for anxiety and seizure disorders. Additionally, further research is needed to better understand the long-term effects of chronic alcohol exposure and the role of the GABA-A receptor in these effects.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 is synthesized by reacting 2,3-dimethoxybenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used in scientific research as a tool to study the effects of alcohol on the brain. It has been found to be a selective antagonist of the GABA-A receptor, which is involved in the sedative and hypnotic effects of alcohol. 2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used to study the role of the GABA-A receptor in alcohol withdrawal and dependence, as well as the effects of chronic alcohol exposure on the brain.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2)17(13-8-6-5-7-9-13)20-18(21(19)22)14-10-11-15(23-3)16(12-14)24-4/h5-12,18,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUSVNJNBCCGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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